β-Adrenoceptor Antagonist Potency: 4-HPC vs. Carvedilol
Preclinical studies demonstrate that 4-Hydroxyphenyl Carvedilol is a more potent β-adrenoceptor antagonist than its parent compound, carvedilol [1]. This represents a significant shift in primary pharmacodynamic activity, as the parent drug is noted for its balanced β- and α1-blockade [2].
| Evidence Dimension | Relative potency for β-adrenergic receptor blockade |
|---|---|
| Target Compound Data | ~13-fold more potent than carvedilol |
| Comparator Or Baseline | Carvedilol (baseline potency = 1) |
| Quantified Difference | ~13-fold higher potency |
| Conditions | Preclinical pharmacology assays (as cited in FDA-approved labeling) |
Why This Matters
This evidence is essential for researchers requiring a more potent β-blockade probe or studying the contribution of the 4-HPC metabolite to the overall clinical efficacy of carvedilol.
- [1] FDA. (2023). Carvedilol Tablet (QPharma Inc) Package Insert, Section 12.3 Pharmacokinetics. View Source
- [2] Ruffolo, R. R., Jr, Gellai, M., Hieble, J. P., Willette, R. N., & Nichols, A. J. (1990). The pharmacology of carvedilol. European Journal of Clinical Pharmacology, 38(Suppl 2), S82–S88. View Source
